molecular formula C10H8FLiO3 B13480963 Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate

Cat. No.: B13480963
M. Wt: 202.1 g/mol
InChI Key: BFOUCLBWEBZARM-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is a chemical compound with a unique structure that combines a lithium ion with a 2-(4-fluorophenyl)oxetane-2-carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate typically involves the reaction of 2-(4-fluorophenyl)oxetane-2-carboxylic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include lithium hydroxide or lithium carbonate, and the reaction is often conducted in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the 2-(4-fluorophenyl)oxetane-2-carboxylate moiety can interact with enzymes and receptors. These interactions can lead to changes in cellular functions and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-(4-chlorophenyl)oxetane-2-carboxylate
  • Lithium 2-(4-bromophenyl)oxetane-2-carboxylate
  • Lithium 2-(4-methylphenyl)oxetane-2-carboxylate

Uniqueness

Lithium(1+) 2-(4-fluorophenyl)oxetane-2-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H8FLiO3

Molecular Weight

202.1 g/mol

IUPAC Name

lithium;2-(4-fluorophenyl)oxetane-2-carboxylate

InChI

InChI=1S/C10H9FO3.Li/c11-8-3-1-7(2-4-8)10(9(12)13)5-6-14-10;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1

InChI Key

BFOUCLBWEBZARM-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1COC1(C2=CC=C(C=C2)F)C(=O)[O-]

Origin of Product

United States

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